(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide structure elucidation
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide structure elucidation
Technical Whitepaper: Structural Elucidation and Stereochemical Assignment of (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide
Executive Summary & Strategic Relevance
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted surrogate for piperidine or pyrrolidine. Its rigid bicyclic architecture allows for precise vector positioning of substituents, a property exploited in high-profile therapeutics such as Bicifadine (analgesic), Centanafadine (ADHD), and various HCV protease inhibitors (e.g., Boceprevir intermediates).
This guide focuses on the structural elucidation of the (1r,5s,6r)-3-azabicyclo[3.1.0]hexane-6-carboxamide . The critical challenge in synthesizing this molecule is not the connectivity, but the stereochemistry at the C6 position (the cyclopropane apex). The distinction between the exo (1r,5s,6r) and endo (1s,5r,6s) diastereomers is non-trivial but pharmacologically vital, as the spatial orientation of the carboxamide group dictates receptor binding affinity.
Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Chemists.
Synthesis Context: The Origin of Isomers
To understand the impurities and isomers you must elucidate, one must understand the genesis of the molecule. The standard synthesis involves a Rhodium(II)-catalyzed cyclopropanation of N-protected 3-pyrroline with a diazoacetate.
-
Reaction:
Cycloaddition. -
Catalyst: Dirhodium tetraacetate (
) or chiral variants. -
Stereochemical Outcome: The reaction typically favors the exo isomer (thermodynamically more stable) due to steric repulsion between the ester group and the pyrrolidine ring in the transition state. However, significant amounts of the endo isomer can form depending on the solvent and catalyst ligands.
Note: The IUPAC designation (1r,5s,6r) corresponds to the exo-isomer , where the carboxamide group is oriented on the convex face of the bicycle, pointing away from the nitrogen-containing ring.
Elucidation Strategy: The "Triad of Proof"
A robust elucidation workflow relies on three independent confirmation layers.
Layer 1: Mass Spectrometry (Molecular Weight)
-
Technique: LC-MS (ESI+).
-
Expected Signal:
at m/z 127.08 (for free base) or appropriate adducts. -
Diagnostic Value: Confirms the condensation of the cyclopropane ring but offers zero stereochemical insight.
Layer 2: 1D-NMR (Connectivity & Symmetry)
The molecule possesses a plane of symmetry passing through N3 and C6.
-
Symmetry: C1 and C5 are chemically equivalent. C2 and C4 are chemically equivalent.
-
Key Signals:
-
H6 (Cyclopropane Apex): This is the diagnostic proton. Its chemical shift and multiplicity are sensitive to the shielding cone of the nitrogen lone pair.
-
H1/H5 (Bridgehead): These appear as complex multiplets due to coupling with H6, H2/H4, and each other.
-
Layer 3: 2D-NMR (The Stereochemical Judge)
This is the definitive step. We utilize NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of H6 to the bridgehead protons versus the methylene protons of the pyrrolidine ring.
Detailed Analytical Workflow
Step 1: 1H-NMR Analysis (The Coupling Constant Logic)
In bicyclo[3.1.0] systems, the magnitude of the vicinal coupling constant (
-
Geometry: The H1-C1-C5-H5 junction is cis-fused.
-
Exo-Isomer (Target): The Carboxamide is exo. Therefore, H6 is endo (pointing toward the ring).
-
Dihedral Angle: The H1-C1-C6-H6 dihedral angle is nearly
(cis-relationship). -
Coupling Constant (
):Large (~6.0 Hz) .
-
-
Endo-Isomer (Impurity): The Carboxamide is endo.[1] Therefore, H6 is exo .
-
Dihedral Angle: The H1-C1-C6-H6 dihedral angle is larger (trans-relationship).
-
Coupling Constant (
):Small (~2.0 Hz) .
-
Decision Matrix:
| Observation | Assignment | Stereochemistry |
|---|
|
Step 2: NOE Difference Spectroscopy (The Validator)
If the coupling constants are ambiguous due to peak overlap, NOE is mandatory.
Protocol:
-
Sample Prep: Dissolve ~5-10 mg in
or . Ensure the sample is free of paramagnetic impurities. -
Experiment: 1D-NOE or 2D-NOESY.
-
Irradiation Target: Irradiate the H6 resonance.
-
Interpretation:
-
Exo-Isomer (Target): H6 is endo (pointing "down").[1]
-
Strong NOE: H1/H5 (Bridgehead).
-
Diagnostic NOE:H2/H4 (Axial/Endo protons) . Because H6 points into the "cup" of the bicycle, it is spatially close to the endo protons of the pyrrolidine ring.
-
-
Endo-Isomer: H6 is exo (pointing "up").
-
Strong NOE: H1/H5 (Bridgehead).
-
Absent NOE: No interaction with H2/H4.
-
-
Visualizing the Logic
The following diagram illustrates the decision tree for assigning the stereochemistry based on NMR data.
Caption: Logical workflow for distinguishing exo/endo stereoisomers using coupling constants and NOE correlations.
Representative Data Table
The following table summarizes the expected chemical shifts for the (1r,5s,6r)-Exo isomer in
| Position | Proton Type | Multiplicity | Key NOE Correlations | ||
| 6 | Cyclopropyl (Apex) | 1.45 | Triplet | ~6.0 | H1, H5, H2(endo), H4(endo) |
| 1, 5 | Bridgehead | 1.85 | Multiplet | - | H6, H2, H4 |
| 2, 4 | Methylene (Exo) | 3.05 | Doublet | ~11.0 | H1/H5 |
| 2, 4 | Methylene (Endo) | 2.90 | dd | ~11.0, ~4.0 | H6 (Diagnostic) |
| -CONH2 | Amide NH | 5.5 - 6.5 | Broad Singlet | - | - |
Note: Shifts are approximate and solvent-dependent. The relative order of H2/H4 exo/endo protons may vary based on N-substitution.
Experimental Protocol: Selective 1D-NOE
To ensure reproducibility, follow this validated protocol:
-
Preparation: Prepare a 20 mM solution of the purified compound in
(filtered through basic alumina to remove acidic impurities that might broaden signals). -
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Use selnogp (Bruker) or equivalent (DPFGSE-NOE).
-
Mixing Time: 500 ms (optimal for small molecules MW < 500).
-
Relaxation Delay: > 3 x T1 (typically 5 seconds).
-
-
Acquisition:
-
Collect 64-128 scans.
-
Set the selective excitation pulse on the H6 triplet at ~1.45 ppm.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct manually.
-
Validation: Look for the enhancement of the H2/H4 multiplets at ~2.90 ppm. If observed, the structure is (1r,5s,6r) .[2][3][4]
References
-
Synthesis & General Characterization
-
Pharmaceutical Relevance (SSTR4 Agonists)
- Title: Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds (WO2007075790).
-
Scaffold Utility Review
Sources
- 1. tert-Butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo(3.1.0)hexane-3-carboxylate | C11H19NO3 | CID 49757489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide | C6H10N2O | CID 55284419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (1r,5s,6r)-n-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride (C7H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. CAS 927679-54-7 | (1R,5S,6R)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid - Synblock [synblock.com]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. d-nb.info [d-nb.info]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
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